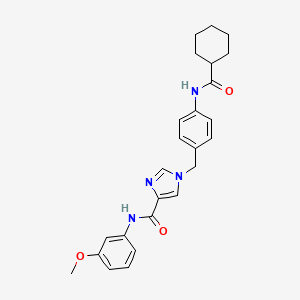
1-(4-(cyclohexanecarboxamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(cyclohexanecarboxamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(cyclohexanecarboxamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activities, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula: C25H28N4O3, with a molecular weight of 432.524 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities, along with a cyclohexanecarboxamide moiety and a methoxyphenyl group.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted imidazoles demonstrate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural similarities to known active imidazole derivatives suggest potential efficacy.
Antifungal Activity
Imidazole derivatives have been reported to possess antifungal activity. For example, certain synthesized imidazoles demonstrated effective antifungal properties with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against various fungal strains . While specific data on the compound's antifungal activity is scarce, its structural composition aligns with that of other effective antifungal agents.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial growth.
- Receptor Modulation : The imidazole ring can interact with various receptors, potentially modulating signaling pathways related to inflammation and infection.
Comparative Analysis with Similar Compounds
A comparison can be made with other known imidazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-1H-imidazole | Structure | Antimicrobial, Anti-inflammatory |
| 2-(4-nitrophenyl)-1H-imidazole | Structure | Antifungal, Analgesic |
| 1-(3-methoxyphenyl)-1H-imidazole | Structure | Anti-inflammatory |
These compounds share similar structural features and exhibit overlapping biological activities, suggesting that the compound may also possess these properties.
Properties
IUPAC Name |
1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-32-22-9-5-8-21(14-22)28-25(31)23-16-29(17-26-23)15-18-10-12-20(13-11-18)27-24(30)19-6-3-2-4-7-19/h5,8-14,16-17,19H,2-4,6-7,15H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDEQVNPOKNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














